Liguzinediol belongs to the class of organic compounds known as pyrazines. It is classified as a heterocyclic aromatic compound due to the presence of a nitrogen-containing ring structure. The compound has been recognized for its role as an active pharmaceutical ingredient (API) in various studies focused on heart disease treatment.
The synthesis of liguzinediol is primarily achieved through a free radical reaction involving 2,5-dimethylpyrazine. The synthesis process can be summarized as follows:
The purity of liguzinediol can reach up to 99.5%, but continuous monitoring for impurities is essential during the synthesis process to maintain its efficacy as an API .
Liguzinediol has a molecular formula of CHN, with a molecular weight of approximately 176.22 g/mol. The structure consists of a pyrazine ring substituted with two methyl groups at positions 2 and 5, and additional methyl groups at positions 3 and 6.
Nuclear Magnetic Resonance (NMR) spectroscopy (both and ) has been utilized to confirm the structure of liguzinediol and its impurities .
Liguzinediol participates in various chemical reactions relevant to its biological activity:
The mechanism of action of liguzinediol primarily involves:
Liguzinediol exhibits several notable physical and chemical properties:
Liguzinediol has several significant applications in scientific research and medicine:
Liguzinediol is synthesized through a multi-step process starting from ligustrazine (tetramethylpyrazine). The core pathway involves:
Table 1: Key Liguzinediol Derivatives and Synthetic Parameters
Compound | Synthetic Reagent | Yield (%) | Modification Site |
---|---|---|---|
Liguzinediol (LZDO) | NaBH₄ reduction | 65* | N/A |
Prodrug 3 | Acetic anhydride | 34.1 | C2/C5 hydroxyls |
Prodrug 4 | Isobutyric anhydride | 18.5 | C2/C5 hydroxyls |
Prodrug 5 | Benzoyl chloride | 36.8 | C2/C5 hydroxyls |
* Estimated from precursor conversion [1]
The prodrugs are designed for enzymatic hydrolysis in plasma, releasing active LZDO within 1–3 hours [1].
Structural optimizations focus on improving pharmacokinetics and pharmacodynamics:1. Prodrug Engineering:- Esterification (Prodrugs 3–5) masks hydrogen-bonding groups, enhancing lipophilicity and prolonging half-life.- Prodrug 3 (diacetate) demonstrates superior hydrolysis kinetics in rat plasma, extending LZDO’s half-life by 2.3-fold compared to unmodified LZDO [1].2. Metabolic Stability:- Prodrugs 3–5 undergo rapid enzymatic hydrolysis in rat liver microsomes, releasing 100% of LZDO within 3 hours. Chemical degradation is negligible [1].3. Cardiac Function Enhancement:- In isolated rat hearts, Prodrug 3 (100 μM) increases left ventricular developed pressure (LVDP) by 44.7% and contractility (+dP/dtₘₐₓ) by 31.8%, comparable to LZDO but with sustained effects [1].
Table 2: Hydrolysis Kinetics and Cardiac Effects of LZDO Prodrugs
Prodrug | Time to 100% Hydrolysis (h) | LVDP Increase (%) | +dP/dtₘₐₓ Improvement (%) |
---|---|---|---|
3 (Diacetate) | 1.5 | 44.7 | 31.8 |
4 (Diisobutyrate) | 2.8 | 20.2 | 9.0 |
5 (Dibenzylate) | 3.0 | 14.2* | 4.9* |
* At 10 μM; higher doses not reported [1]
SAR analyses identify critical functional groups governing LZDO’s cardiotonic and cardioprotective effects:1. Catechol Motif:- The para-dihydroxy methyl groups (C2/C5) are essential for positive inotropic activity. Esterification abolishes direct activity but restores it upon hydrolysis [1] [5].- Removal of one hydroxyl group reduces sarcoplasmic reticulum Ca²⁺-ATPase activation by >80% [5].2. Pyrazine Core Modifications:- Methyl groups at C3/C6 enhance membrane permeability. Demethylation decreases cardiomyocyte uptake by 60% [5].- Analog 2a (2-hydroxymethyl-5-carboxy-3,6-dimethylpyrazine) shows no inotropic activity, confirming that esterified carboxyl groups disrupt target engagement [1].3. Apoptosis Regulation:- In doxorubicin-induced heart failure models, LZDO upregulates anti-apoptotic Bcl-2 and downregulates pro-apoptotic Bax, increasing the Bcl-2/Bax ratio by 2.1-fold. It also suppresses caspase-3 and NF-κB by 40–50% [5] [7].4. TGF-β1/Smads Pathway:- LZDO (20 mg/kg) downregulates TGF-β1 and Smad2/3 phosphorylation by 35%, inhibiting collagen deposition and myocardial fibrosis in infarcted rats [3].
Table 3: Impact of Structural Features on Liguzinediol Bioactivity
Structural Feature | Modification | Biological Impact | Key Finding |
---|---|---|---|
C2/C5 hydroxyls | Esterification (Prodrug 3) | Delayed release, prolonged half-life | Bioactivity restored post-hydrolysis |
C2/C5 hydroxyls | Removal/alkylation | Loss of inotropic effect | Confirms catechol’s role in Ca²⁺-ATPase binding |
C3/C6 methyl groups | Demethylation | Reduced cellular uptake | 60% lower cardiomyocyte accumulation |
Pyrazine ring saturation | Dihydrogenation | Unchanged activity | Aromaticity not critical for function |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: